2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide
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Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide is a synthetic compound of interest in several scientific fields due to its structural complexity and potential applications. Its unique framework, composed of a pyrimidinone fused to a tetrahydropyridine ring with a benzyl and isopentylacetamide substitution, suggests diverse reactivity and biological activity.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting from a suitably substituted pyrimidinone. Key steps might include the alkylation of pyrimidinone, followed by cyclization to form the tetrahydropyrido[4,3-d]pyrimidine core. Benzylation and acetamide formation through amide coupling reactions with isopentylamine are crucial. Industrial production likely involves optimization of reaction conditions like temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation
: Possible transformation at the methyl group or the benzyl group.
Reduction
: Potential at the oxo group or benzylidene moiety under suitable conditions.
Substitution
: Reactions involving electrophiles might alter the benzyl or isopentylamide side chains. Common reagents include oxidizing agents like KMnO4, reducing agents like LiAlH4, and electrophiles like alkyl halides.
Scientific Research Applications
In chemistry, it serves as a model for studying fused ring systems. Biologically, it has potential applications in drug discovery due to its structural similarity to bioactive molecules. In medicine, its activity against certain targets could be explored for therapeutic purposes. Industrially, derivatives might find use in materials science due to their structural rigidity and functional diversity.
Mechanism of Action
The compound’s biological effects could stem from its ability to interact with specific molecular targets such as enzymes or receptors. The exact pathways would depend on its binding affinity and selectivity, potentially involving inhibition or modulation of protein function, signaling cascades, or gene expression.
Comparison with Similar Compounds
Compared to other pyrido[4,3-d]pyrimidines, this compound is unique due to its specific substitutions. Compounds like 2-methyl-6-phenyl-4-oxo-1,4-dihydropyrimidines share some structural features but differ in bioactivity and reactivity profiles. Listing similar compounds helps in understanding its uniqueness, such as:
6-phenyl-2,3,4,7-tetrahydro-4-oxo-1H-pyrido[4,3-d]pyrimidine
4-oxo-2-phenyl-1,2,3,4-tetrahydro-1H-pyrido[4,3-d]pyrimidine
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)9-11-23-21(27)15-26-17(3)24-20-10-12-25(14-19(20)22(26)28)13-18-7-5-4-6-8-18/h4-8,16H,9-15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETWMAPLOJTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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